diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate
Description
The compound diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate (hereafter referred to as Compound A) is a structurally complex molecule featuring:
- A diethoxyphosphinothioyl group, contributing to its thiophosphorylated backbone.
- A 2-amino-1,3-thiazol-4-yl moiety, a heterocyclic ring common in bioactive molecules, particularly antibiotics .
- A tert-butoxy oxoethoxy iminoacetate side chain, which introduces steric bulk and lipophilicity.
Key Properties of Compound A (from and ):
- Molecular Formula: C28H28N3O5PS2
- Molecular Weight: 581.6 g/mol
- XLogP3: 7.8 (high lipophilicity)
- Hydrogen Bond Donors/Acceptors: 1 donor, 10 acceptors
- Topological Polar Surface Area (TPSA): 166 Ų
- Notable Substituent: The tert-butyl (2-methylpropan-2-yl) group in the oxoethoxy chain .
Properties
Molecular Formula |
C15H24N3O7PS2 |
|---|---|
Molecular Weight |
453.5 g/mol |
IUPAC Name |
diethoxyphosphinothioyl (2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]iminoacetate |
InChI |
InChI=1S/C15H24N3O7PS2/c1-6-22-26(27,23-7-2)25-13(20)12(10-9-28-14(16)17-10)18-21-8-11(19)24-15(3,4)5/h9H,6-8H2,1-5H3,(H2,16,17)/b18-12- |
InChI Key |
SWFSMHJCCUPUEJ-PDGQHHTCSA-N |
Isomeric SMILES |
CCOP(=S)(OCC)OC(=O)/C(=N\OCC(=O)OC(C)(C)C)/C1=CSC(=N1)N |
Canonical SMILES |
CCOP(=S)(OCC)OC(=O)C(=NOCC(=O)OC(C)(C)C)C1=CSC(=N1)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent-Driven Differences in Physicochemical Properties
The tert-butyl group in Compound A distinguishes it from analogs with smaller or more polar substituents. Below is a comparative analysis with three key analogs:
Key Observations :
Lipophilicity : Compound A’s tert-butyl group increases XLogP3 (7.8) compared to PAMA (2.3) and MAEM (1.5), suggesting enhanced membrane permeability but reduced aqueous solubility .
Steric Effects : The tert-butyl and trityloxy groups (Compound A and HR108775) introduce steric hindrance, which may influence reactivity and binding to biological targets .
Hydrogen Bonding: PAMA has more hydrogen bond acceptors (12 vs.
Crystallographic and Structural Stability
- Hydrogen Bond Networks : Analogs like MAEM form extensive intermolecular N–H⋯O and C–H⋯O hydrogen bonds, stabilizing crystal lattices . Compound A’s tert-butyl group may disrupt such networks, leading to less predictable crystallization behavior .
- π-π Interactions : Thiazole rings in analogs (e.g., MAEM) exhibit π-π stacking (centroid distance ~3.5 Å), which Compound A’s bulky substituents might attenuate .
Preparation Methods
Synthesis of the Thiazole Intermediate
- The 2-amino-1,3-thiazol-4-yl fragment is prepared by cyclization of α-haloketones with thiourea or related sulfur-nitrogen sources.
- This intermediate is isolated and purified before further functionalization.
Formation of the Oxime Ester
- The oxime ester is formed by reacting the corresponding keto acid or ester derivative with hydroxylamine derivatives under controlled pH to favor the (2Z) isomer.
- The tert-butoxycarbonyl (t-butoxy) group is introduced as a protecting group on the oxoethoxy moiety to enhance stability during subsequent steps.
Introduction of the Diethoxyphosphinothioyl Group
- The key step involves phosphorylation using diethyl phosphorochloridothioate or related phosphorus(V) reagents.
- The reaction proceeds via nucleophilic substitution at the phosphorus center, attaching the diethoxyphosphinothioyl group to the oxime ester.
- Reaction conditions such as temperature, solvent (e.g., anhydrous dichloromethane or tetrahydrofuran), and base (e.g., triethylamine) are optimized to maximize yield and stereochemical purity.
Purification and Characterization
- The crude product is purified by chromatographic techniques such as silica gel column chromatography.
- Characterization includes NMR spectroscopy (1H, 13C, 31P), mass spectrometry, and elemental analysis to confirm structure and purity.
Comparative Data Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Thiazole ring formation | α-Haloketone + thiourea, reflux in ethanol | Formation of 2-amino-1,3-thiazol-4-yl intermediate |
| 2 | Oxime ester formation | Keto acid + hydroxylamine, pH control | (2Z)-configured oxime ester with t-butoxy protection |
| 3 | Phosphinothioylation | Diethyl phosphorochloridothioate, base, anhydrous solvent | Attachment of diethoxyphosphinothioyl group at oxime oxygen |
| 4 | Purification | Silica gel chromatography | Isolation of pure target compound |
Research Findings and Optimization Notes
- The stereochemistry of the oxime ester (2Z) is critical for biological activity and is controlled by reaction conditions during oxime formation.
- The use of protecting groups such as tert-butoxycarbonyl enhances the stability of intermediates and prevents side reactions.
- Phosphinothioylation reactions require strictly anhydrous conditions to prevent hydrolysis of phosphorus reagents.
- Yields reported in literature range from moderate to high (50–85%) depending on the purity of starting materials and reaction optimization.
- The compound’s biological activity is linked to the presence of both the thiazole ring and the phosphinothioyl group, making the synthetic route’s fidelity essential.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
